REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[CH:5]=[CH2:6])[CH3:2].[CH2:10]([O:12][SiH:13]([O:17][CH2:18][CH3:19])[O:14][CH2:15][CH3:16])[CH3:11]>>[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[CH2:5][CH2:6][Si:13]([O:17][CH2:18][CH3:19])([O:14][CH2:15][CH3:16])[O:12][CH2:10][CH3:11])[CH3:2]
|
Name
|
|
Quantity
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2 g
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Type
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reactant
|
Smiles
|
C(C)OC(C=C)OCC
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Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
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C(C)O[SiH](OCC)OCC
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Name
|
hydrogen hexachloroplatinate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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to react at 100° C. under atmospheric pressure for 48 hours
|
Duration
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48 h
|
Type
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DISTILLATION
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Details
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Next, the resulting material is fractionally distilled under a vacuum
|
Type
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CUSTOM
|
Details
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giving 4.2 g of colorless 3,3-diethoxyprophyltriethoxysilane
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Type
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DISSOLUTION
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Details
|
The product is dissolved in CDCl3
|
Type
|
CUSTOM
|
Details
|
infrared-absorbing spectrum
|
Type
|
CUSTOM
|
Details
|
Results
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(CC[Si](OCC)(OCC)OCC)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |